

# physical and chemical properties of Tetraethylsilane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tetraethylsilane*

Cat. No.: *B1293383*

[Get Quote](#)

## Tetraethylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tetraethylsilane** (TES), with the chemical formula  $\text{Si}(\text{C}_2\text{H}_5)_4$ , is an organosilicon compound characterized by a central silicon atom bonded to four ethyl groups in a tetrahedral geometry.<sup>[1]</sup> This colorless liquid emits a mild, distinct odor and is a key precursor and reagent in various chemical applications, from the synthesis of silicon-containing compounds to its use in the semiconductor industry for chemical vapor deposition (CVD) of silicon-based films.<sup>[2][3]</sup> Its non-polar nature, owing to the hydrophobic ethyl groups, dictates its solubility and reactivity profile.<sup>[1]</sup> This technical guide provides an in-depth overview of the core physical and chemical properties of **tetraethylsilane**, detailed experimental methodologies, and a visualization of its thermal decomposition pathway.

## Physical Properties of Tetraethylsilane

The physical characteristics of **tetraethylsilane** are summarized in the table below, providing a comprehensive dataset for researchers.

| Property          | Value                                                                                    | Reference |
|-------------------|------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>8</sub> H <sub>20</sub> Si                                                        | [4]       |
| Molecular Weight  | 144.33 g/mol                                                                             | [1]       |
| Appearance        | Colorless liquid                                                                         | [1]       |
| Odor              | Mild, distinct, ether-like                                                               | [1]       |
| Density           | 0.761 g/mL at 25 °C                                                                      | [3]       |
| Melting Point     | -82.5 °C                                                                                 | [3]       |
| Boiling Point     | 153-154 °C                                                                               | [3]       |
| Flash Point       | 25 °C (77 °F)                                                                            | [3]       |
| Refractive Index  | n <sub>20/D</sub> 1.4263                                                                 | [3]       |
| Vapor Pressure    | 4.36 mmHg at 25 °C                                                                       | [5]       |
| Solubility        | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, benzene, ether) | [1]       |

## Chemical Properties and Reactivity

**Tetraethylsilane**'s chemical behavior is primarily centered around its utility as a stable source of silicon in high-temperature processes and as a starting material for other organosilicon compounds.

| Property          | Description                                                                                                                           | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Thermal Stability | Decomposes at high temperatures.                                                                                                      | [6]       |
| Reactivity        | Used as a precursor in Chemical Vapor Deposition (CVD) for silicon carbide (SiC) films. Can participate in hydrosilylation reactions. | [1][3][6] |
| Combustion        | Burns to form silicon dioxide, carbon dioxide, and water.                                                                             |           |
| Decomposition     | Thermal decomposition is initiated by Si-C bond fission.                                                                              | [5][6]    |

## Experimental Protocols

### Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of **tetraethylsilane**. The following are generalized protocols adaptable for this compound.

#### 1. Boiling Point Determination (Micro-reflux method):

- A small volume (a few mL) of **tetraethylsilane** is placed in a micro test tube containing a boiling chip.
- The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube filled with a suitable heating oil.[7]
- The temperature is carefully raised until the liquid begins to boil and a ring of condensing vapor is observed refluxing on the walls of the test tube.[8]
- The stable temperature reading on the thermometer at which the liquid actively boils and condenses is recorded as the boiling point.[7]

#### 2. Density Measurement (Hydrostatic Weighing):

- A solid object of known mass and volume (e.g., a silicon crystal) is weighed in air and then weighed while submerged in a sample of **tetraethylsilane** at a constant temperature (e.g., 25 °C).[9]
- The density of **tetraethylsilane** is calculated based on the apparent loss of mass of the solid object, applying Archimedes' principle.[9]
- Precision can be enhanced by using a fine suspension wire and making multiple measurements to minimize errors from surface tension.[9]

### 3. Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - A sample of **tetraethylsilane** (typically 1-2 mg for  $^1\text{H}$  NMR) is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).[10][11]
  - A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0 ppm.[10]
  - The solution is transferred to a 5 mm NMR tube to a height of approximately 4-5 cm.[11][12]
  - The sample is then placed in the NMR spectrometer to acquire the spectrum.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - A drop of liquid **tetraethylsilane** is placed between two potassium bromide (KBr) plates to create a thin film.
  - Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.
  - The sample is then scanned with infrared radiation to obtain the absorbance or transmittance spectrum, revealing characteristic vibrational modes of the Si-C and C-H bonds.
- Mass Spectrometry (MS):

- A dilute solution of **tetraethylsilane** in a volatile organic solvent is prepared.
- The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- For reactive compounds like some organometallics, specialized handling techniques under an inert atmosphere may be necessary to prevent decomposition before analysis.[13]
- The molecule is ionized (e.g., by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio to produce a mass spectrum.[4]

## Synthesis and Purification

Synthesis of **Tetraethylsilane**: A common laboratory-scale synthesis involves the reaction of a silicon halide with an ethyl Grignard reagent. A more industrial approach is the Direct Process.

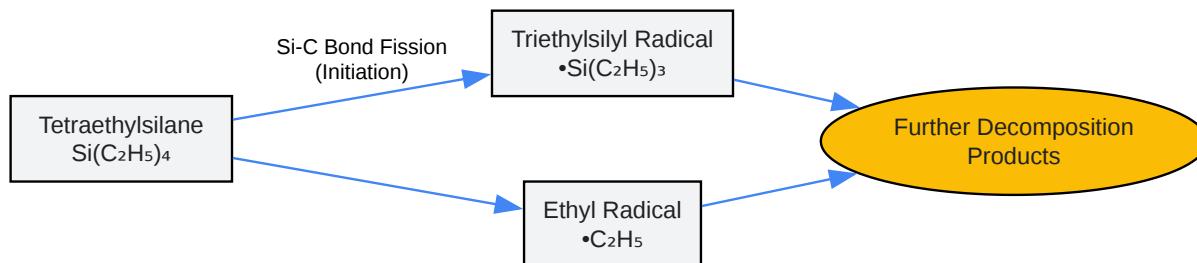
Purification:

- Fractional Distillation: Crude **tetraethylsilane** can be purified by fractional distillation to separate it from byproducts and unreacted starting materials.[14]
- Gas Chromatography: For high-purity requirements, preparative gas chromatography can be employed. The impure material is passed through a GC column that separates components based on their volatility and interaction with the stationary phase.[15]

## Thermal Decomposition of Tetraethylsilane

The thermal decomposition of **tetraethylsilane** is a critical process, particularly in its application in CVD. The primary initiation step involves the homolytic cleavage of a silicon-carbon bond.

## Experimental Analysis of Thermal Decomposition


The study of **tetraethylsilane**'s thermal decomposition can be carried out using flash pyrolysis coupled with a detection method like vacuum ultraviolet photoionization mass spectrometry (VUV-PI-TOFMS).[5][6]

Experimental Workflow:

- Sample Introduction: A carrier gas (e.g., helium) is bubbled through liquid **tetraethylsilane** to introduce the vapor into the system.[6]
- Pyrolysis: The gas mixture is passed through a microreactor (e.g., a SiC tube) which is heated to the desired decomposition temperature.[6]
- Analysis: The decomposition products are then analyzed in real-time using a technique like VUV-PI-TOFMS, which can identify the various molecular fragments produced during pyrolysis.[5][6]

## Decomposition Pathway

The thermal decomposition of **tetraethylsilane** is initiated by the breaking of a Si-C bond, leading to the formation of a triethylsilyl radical and an ethyl radical. This is the predominant initial step rather than a  $\beta$ -hydride elimination.[5][6]



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [solubilityofthings.com](http://solubilityofthings.com) [solubilityofthings.com]
- 2. DSpace [dr.lib.iastate.edu](http://dr.lib.iastate.edu)
- 3. Tetraethylsilane for Sale at City Chemical | CAS NO: 631-36-7 [citychemical.com](http://citychemical.com)

- 4. Silane, tetraethyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. theory.labster.com [theory.labster.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 13. web.uvic.ca [web.uvic.ca]
- 14. CN113880875A - Synthesis method of triethylsilane - Google Patents [patents.google.com]
- 15. US5840953A - Purified tetraethoxysilane and method of purifying - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of Tetraethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293383#physical-and-chemical-properties-of-tetraethylsilane\]](https://www.benchchem.com/product/b1293383#physical-and-chemical-properties-of-tetraethylsilane)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)